Scientific Field: Epigenetics and Genomic Research
Summary of Application: Ethyl(imino)methyl-lamda(6)-sulfanone is utilized in the study of DNA methylation patterns, which are crucial for understanding gene expression regulation and epigenetic modifications.
Methods of Application: The compound is used in whole-genome DNA methylation sequencing experiments. It serves as a reagent in library preparation protocols, where it may facilitate the conversion of unmethylated cytosines or act as a protective group during the sequencing process.
Results and Outcomes: In a study involving 22 whole-genome DNA methylation sequencing experiments, protocols using Ethyl(imino)methyl-lamda(6)-sulfanone demonstrated improved library quality and uniformity metrics, cytosine retention, and CpG beta value consistency between technical replicates .
Ethyl(imino)methyl-lamda(6)-sulfanone is a chemical compound with the molecular formula C₃H₉NOS and a CAS number of 35362-83-5. This compound features a sulfanone functional group, which is characterized by the presence of a sulfur atom bonded to an oxygen atom (sulfone) and an imino group (–C=N–). Its structure includes an ethyl group attached to the nitrogen atom of the imino group, making it unique among sulfanones. Ethyl(imino)methyl-lamda(6)-sulfanone is noted for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its reactivity and biological activity .
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that compounds similar to ethyl(imino)methyl-lamda(6)-sulfanone exhibit various biological activities, including:
The synthesis of ethyl(imino)methyl-lamda(6)-sulfanone can be achieved through several methods:
These methods emphasize the compound's synthetic accessibility for research and industrial applications.
Ethyl(imino)methyl-lamda(6)-sulfanone has potential applications in various domains:
Interaction studies involving ethyl(imino)methyl-lamda(6)-sulfanone focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest:
Further research is necessary to elucidate these interactions fully.
Ethyl(imino)methyl-lamda(6)-sulfanone shares structural characteristics with several other compounds. Here are some similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethylamine | Simple amine with an ethyl group | Lacks sulfur functionality |
Sulfanilamide | Contains a sulfonamide group | Exhibits strong antibacterial properties |
Imines | General class featuring C=N bonds | Diverse reactivity based on substituents |
Thiazolidine derivatives | Contains sulfur and nitrogen | Known for biological activity against diabetes |
Ethyl(imino)methyl-lamda(6)-sulfanone's uniqueness lies in its combination of imine and sulfonic functionalities, which may confer distinct reactivity and biological properties compared to these similar compounds .